amine CAS No. 1156529-58-6](/img/structure/B2920381.png)
[2-(2,2-Dimethylmorpholin-4-yl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2-Dimethylmorpholin-4-yl)ethylamine” is a chemical compound with the CAS Number: 1284373-72-3 . It has a molecular weight of 172.27 and its IUPAC name is 2-((2R,6S)-2,6-dimethylmorpholino)-N-methylethan-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O/c1-8-6-11(5-4-10-3)7-9(2)12-8/h8-10H,4-7H2,1-3H3/t8-,9+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Synthesis and Analytical Applications
- The determination of aliphatic amines, including morpholine and its derivatives, in waste water and surface water employs derivatization methods using 2,4-dinitrofluorobenzene or benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry (GC-MS) analysis. These techniques are pivotal in environmental monitoring and assessment of industrial waste waters (Sacher, Lenz, & Brauch, 1997).
Polymer Chemistry
- Research on diblock copolymers incorporating dimethylaminoethyl methacrylate (DMA) and other tertiary amine methacrylate comonomers, including N-morpholinoethyl methacrylate (MEMA), highlights the synthesis of novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, offering insights into their potential for drug delivery systems and nanotechnology applications (Bütün, Armes, & Billingham, 2001).
Materials Science
- The development of poly(oxazoline)s with telechelic antimicrobial functions, incorporating terminal quarternary ammonium groups synthesized through N,N-dimethylalkyl(butyl to hexadecyl)amines, demonstrates the potential of these polymers in creating surfaces resistant to microbial growth. This research contributes to the field of biomedical materials and coatings (Waschinski & Tiller, 2005).
Organic Synthesis
- Studies on the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides show that it acts efficiently to provide the corresponding aryl amides. This work facilitates the synthesis of complex organic molecules, highlighting the versatility of morpholine and its derivatives in organic synthesis (Wan, Alterman, Larhed, & Hallberg, 2002).
Environmental and Analytical Chemistry
- Liquid chromatographic methods for determining morpholine and its thermal breakdown products in the steam-water cycles of nuclear power plants have been developed. These methods, which involve derivatization with dabsyl chloride followed by high-performance liquid chromatography, are crucial for the monitoring and maintenance of nuclear power plant operations (Lamarre, Gilbert, & Gendron, 1989).
For more in-depth information on these topics and access to the full papers, please follow the provided links to the respective studies. These references underscore the broad applicability of "2-(2,2-Dimethylmorpholin-4-yl)ethylamine" and related compounds across various domains of scientific research, excluding their use in pharmacology as per the specified requirements.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that morpholine derivatives have a wide variety of pharmacological activities
Mode of Action
Morpholine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Pharmacokinetics
It is known that the presence of a mannich side chain in morpholine derivatives can increase the solubility and hence the bioavailability of the drug molecule
Result of Action
Morpholine derivatives are known to have a wide range of pharmacological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine. Factors such as pH and temperature can affect the rate of degradation and transformation of the compound
Propriétés
IUPAC Name |
2-(2,2-dimethylmorpholin-4-yl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-3)6-7-12-9/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCAGTXONVOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCNC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

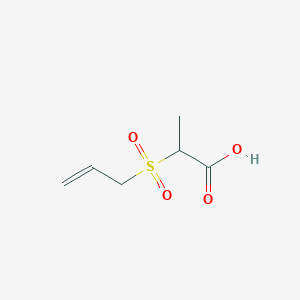
![N-(4-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2920300.png)

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)
![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)
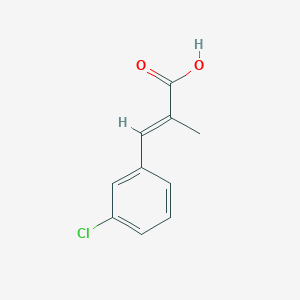
![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)

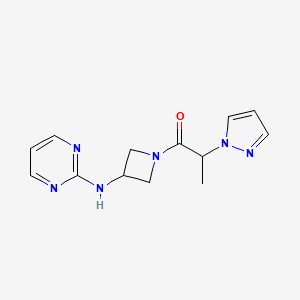

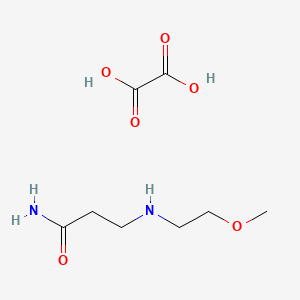
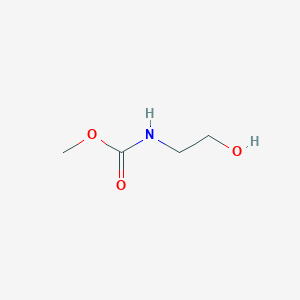
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)